4-Phenylthiophene-2-carbaldehyde
Overview
Description
4-Phenylthiophene-2-carbaldehyde is an organic compound with the empirical formula C11H8OS . It has a molecular weight of 188.25 . It is also known by the IUPAC name 4-phenyl-1H-1lambda3-thiophene-2-carbaldehyde .
Molecular Structure Analysis
The molecular structure of 4-Phenylthiophene-2-carbaldehyde consists of a thiophene ring attached to a phenyl group at the 4-position and a formyl group at the 2-position.
Physical And Chemical Properties Analysis
. It has a melting point of 67-71 °C (lit.) . More specific physical and chemical properties were not found in the retrieved data.
Scientific Research Applications
4-Phenylthiophene-2-carbaldehyde: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis: In the field of organic chemistry, 4-Phenylthiophene-2-carbaldehyde is utilized as a precursor for synthesizing various complex molecules. Its reactivity allows for the construction of agrochemicals and pharmaceuticals, contributing to advancements in these industries .
Materials Science: Researchers have explored the use of 4-Phenylthiophene-2-carbaldehyde in materials science, particularly in the development of new materials with specific electronic or photonic properties. This compound can be a key ingredient in creating conductive polymers or organic semiconductors .
Analytical Chemistry: Due to its distinct chemical structure, 4-Phenylthiophene-2-carbaldehyde can serve as an analytical reagent. It may be used to develop novel detection methods or analytical techniques for identifying or quantifying other substances .
Biopharma Production: The biopharmaceutical sector may employ 4-Phenylthiophene-2-carbaldehyde in the synthesis of therapeutic agents. Its role in forming active pharmaceutical ingredients (APIs) is crucial for producing effective medications .
Agrochemical Research: In agrochemical research, this compound’s derivatives could be investigated for their potential as new pesticides or herbicides, offering more sustainable and efficient crop protection solutions .
Safety and Environmental Studies: The safety profile and environmental impact of 4-Phenylthiophene-2-carbaldehyde and its derivatives are also areas of research interest. Studies may focus on its biodegradability, toxicity, and long-term environmental effects .
Controlled Environment and Cleanroom Solutions: This compound might be used in research related to controlled environments, such as cleanrooms used in semiconductor manufacturing or biotech research, where contamination control is essential .
Chromatography and Mass Spectrometry: Finally, 4-Phenylthiophene-2-carbaldehyde could be involved in developing calibration standards or reference materials for chromatography and mass spectrometry applications, enhancing the accuracy of these analytical methods .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a sulfur-containing aromatic aldehyde widely utilized across the chemical and pharmaceutical industries .
Mode of Action
The precise mechanism of action of 4-Phenylthiophene-2-carbaldehyde remains partially unexplored. Scientists believe that its reactivity lies in the formation of a covalent bond between the aldehyde’s carbonyl group and the sulfur atom in the thiophene ring .
Biochemical Pathways
It is known that this compound serves as a fundamental building block for synthesizing various organic compounds, including agrochemicals and materials .
Pharmacokinetics
It is known that this compound has high gastrointestinal absorption and is permeant to the blood-brain barrier .
Result of Action
It is known that this compound is widely utilized in the chemical and pharmaceutical industries, suggesting that it may have diverse effects depending on its specific application .
properties
IUPAC Name |
4-phenylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIFKGWOQSVIMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407488 | |
Record name | 4-phenylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylthiophene-2-carbaldehyde | |
CAS RN |
26170-87-6 | |
Record name | 4-Phenyl-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26170-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-phenylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylthiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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